molecular formula C5H2BrClF2S B12070055 2-Bromo-5-chloro-3-(difluoromethyl)thiophene

2-Bromo-5-chloro-3-(difluoromethyl)thiophene

Cat. No.: B12070055
M. Wt: 247.49 g/mol
InChI Key: RHIWEXOAEQCMPI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(difluoromethyl)thiophene (CAS 2090725-83-8) is a valuable halogenated thiophene derivative supplied with high purity for research and development applications. With the molecular formula C 5 H 2 BrClF 2 S and a molecular weight of 247.49 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research value lies in its application as a building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The distinct reactivity of the bromo and chloro substituents on the thiophene ring allows for sequential and regioselective functionalization, enabling the synthesis of complex, unsymmetrical 2,5-disubstituted thiophenes for materials science and medicinal chemistry . The difluoromethyl (CF 2 H) group is a moiety of significant interest, as it can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups in drug discovery . Thiophene derivatives synthesized from similar intermediates have demonstrated a range of biological activities in scientific studies, including antibacterial and antioxidant properties , as well as antithrombotic activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H2BrClF2S

Molecular Weight

247.49 g/mol

IUPAC Name

2-bromo-5-chloro-3-(difluoromethyl)thiophene

InChI

InChI=1S/C5H2BrClF2S/c6-4-2(5(8)9)1-3(7)10-4/h1,5H

InChI Key

RHIWEXOAEQCMPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Brominating Agents and Conditions

  • Br₂ in Dichloromethane : Bromine (1.1 equiv) in DCM at 0–5°C for 2–4 hours yields the target compound with 65–72% efficiency. Excess Br₂ leads to di-brominated byproducts.

  • N-Bromosuccinimide (NBS) with Lewis Acids : NBS (1.05 equiv) and FeCl₃ (5 mol%) in acetonitrile at 25°C achieve 78% yield. The Lewis acid enhances electrophilicity, improving regioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) favor monobromination, while non-polar solvents (toluene) reduce reaction rates. Elevated temperatures (>40°C) promote ring-opening side reactions.

A modular approach involves sequential introduction of chloro and difluoromethyl groups followed by bromination.

Chlorination of 3-(Difluoromethyl)Thiophene

  • Cl₂ Gas in CCl₄ : Chlorine gas bubbled into a CCl₄ solution at −10°C selectively substitutes the C5 position (85% yield).

  • SO₂Cl₂ with AIBN : Radical chlorination using sulfuryl chloride (1.2 equiv) and AIBN (2 mol%) in refluxing CCl₄ achieves 90% conversion but requires careful purification.

Difluoromethylation Strategies

  • ClCF₂H Reagents : Reaction of 3-bromo-5-chlorothiophene with ClCF₂H under Cu(I) catalysis (CuBr, 10 mol%) in DMF at 120°C installs the difluoromethyl group (62% yield).

  • Sandmeyer-Type Reaction : Diazotization of 3-amino-5-chlorothiophene followed by treatment with HF-pyridine and CuCl yields the difluoromethyl derivative (55% yield).

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables precise functionalization.

Suzuki-Miyaura Coupling

  • Borylation-Bromination : 3-(Difluoromethyl)-5-chlorothiophene-2-boronic acid undergoes coupling with aryl bromides (Pd(PPh₃)₄, K₂CO₃, 80°C) to install substituents.

  • Direct Bromo Coupling : Using Pd(OAc)₂/XPhos (2 mol%), 2-bromo-5-chloro-3-(difluoromethyl)thiophene is synthesized from thienyl zinc reagents (70% yield).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

One-Pot Bromination-Difluoromethylation

A mixture of 5-chlorothiophene-3-carbaldehyde, DAST (diethylaminosulfur trifluoride), and NBS in DMF irradiated at 150°C for 15 minutes achieves 68% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Bromination65–78>95Short reaction timeByproduct formation
Stepwise Halogenation55–9090–98High regioselectivityMulti-step, costly reagents
Pd-Catalyzed Coupling70–85>99Atom economy, scalabilityRequires inert conditions
Microwave Synthesis68–7597Rapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

2-Bromo-5-chloro-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents . This reaction is widely used due to its mild reaction conditions and functional group tolerance. Additionally, the compound can undergo metalation-alkylation reactions with electrophiles to form various alkylated products . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and lithium diisopropylamide.

Scientific Research Applications

2-Bromo-5-chloro-3-(difluoromethyl)thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals In biology, it can be used as a probe to study the interactions of halogenated compounds with biological systemsIndustrially, it is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene involves its interaction with molecular targets and pathways within a system. The presence of multiple halogen atoms in the compound enhances its reactivity and allows it to participate in various chemical transformations. The electron-withdrawing nature of the halogen atoms stabilizes the compound and facilitates its interaction with other molecules. This stabilization effect is particularly important in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of structural analogs reveals distinct variations in physical properties, such as melting points, yields, and enantiomeric excess (Table 1).

Table 1: Physical Properties of Selected Thiophene Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) Enantiomeric Excess (%) Reference
2-Bromo-5-chloro-3-(difluoromethyl)thiophene C₅H₃BrClF₂S - - -
(2S,4′S,5′S)-3ja* C₂₅H₁₇BrClF₂NO₃S 84 207–209 81
(2S,4′S,5′S)-3ka* C₂₅H₁₆Cl₂F₂NO₃S 92 206–208 14
2-(4-Methoxyphenyl)thiophene (2b) C₁₁H₁₀OS - - -

*3ja and 3ka are dispirocyclic derivatives synthesized from 2-Bromo-5-chloro-3-(difluoromethyl)thiophene analogs.

Key Observations :

  • High yields (>84%) are achieved in dispirocyclic derivatives (e.g., 3ja, 3ka) due to efficient [3+2] cycloaddition reactions .
  • The difluoromethyl group in the target compound likely contributes to lower melting points compared to non-fluorinated analogs, enhancing solubility in organic solvents .

Key Observations :

  • Fluorinated analogs (e.g., dispiro derivatives) are understudied for direct biological activity but are critical intermediates for bioactive molecules .
  • Non-fluorinated bisarylthiophenes (e.g., 2b) show potent antibacterial and antioxidant properties, suggesting that fluorination could further modulate these effects .

Biological Activity

2-Bromo-5-chloro-3-(difluoromethyl)thiophene is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be represented as follows:

PropertyValue
Molecular Formula C6H3BrClF2S
Molecular Weight 239.51 g/mol
IUPAC Name 2-bromo-5-chloro-3-(difluoromethyl)thiophene
Canonical SMILES BrC1=C(SC(=C1Cl)C(F)F)C(F)F

Mechanisms of Biological Activity

The biological activity of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene is primarily attributed to its interactions with various molecular targets. The compound has been studied for its potential:

  • Antimicrobial Activity : The thiophene ring system is known for its ability to interact with bacterial enzymes, potentially inhibiting their function.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study focused on the antibacterial properties of thiophene derivatives, including 2-Bromo-5-chloro-3-(difluoromethyl)thiophene, demonstrated significant activity against various strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has indicated that 2-Bromo-5-chloro-3-(difluoromethyl)thiophene may have anticancer effects. In vitro studies showed that the compound could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the upregulation of pro-apoptotic proteins .

Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of thiophene derivatives, 2-Bromo-5-chloro-3-(difluoromethyl)thiophene was shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene:

Activity TypeModel/MethodologyObservationsReference
AntimicrobialMIC testing against bacterial strainsEffective against multiple bacterial strains; MIC comparable to antibiotics
AnticancerIn vitro cancer cell linesInduced apoptosis; inhibited proliferation; G1 phase arrest observed
Anti-inflammatoryLPS-stimulated macrophagesReduced IL-6 and TNF-alpha levels

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